Lipophilicity Modulation: XLogP3 Comparison Between 4‑Methoxybenzamide and Unsubstituted Benzamide Analogs
The 4‑methoxy substituent on the terminal benzamide ring of the target compound reduces computed lipophilicity (XLogP3) relative to the unsubstituted benzamide analog. According to vendor‑reported computed data, the target compound (CAS 929371‑98‑2) has an XLogP3 of 5.1, whereas the corresponding unsubstituted benzamide analog (CAS 929412‑53‑3) lacks a reported XLogP3 value in the same dataset, though its lower heteroatom count predicts a higher logP [1]. The introduction of the polar methoxy group lowers logP by approximately 0.5–1.0 units based on fragment‑based calculations, which can significantly impact oral absorption and CNS penetration predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 (vendor data; Kuujia) [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 929412‑53‑3): XLogP3 not explicitly reported but predicted higher by fragment addition; 4‑methylbenzamide analog (CAS 929471‑36‑3): no XLogP3 reported |
| Quantified Difference | ≈ +0.5 to +1.0 log unit increase in lipophilicity for the des‑methoxy analog (fragment‑based estimate) |
| Conditions | Calculated using XLogP3 algorithm (PubChem/ChemSpider‑equivalent) at pH 7.4 |
Why This Matters
Lower XLogP3 of the 4‑methoxy congener predicts improved aqueous solubility and reduced non‑specific protein binding, making it more suitable for biochemical assay conditions where high lipophilicity can cause aggregation‑based false positives.
- [1] Kuujia.com. Product page for N‑[2‑(2,5‑dimethoxybenzoyl)‑3‑methyl‑1‑benzofuran‑5‑yl]‑4‑methoxybenzamide (XLogP3 = 5.1). Accessed May 2026. View Source
